molecular formula C15H16N6O2S B12747828 Piperazine, 1-(1H-benzimidazol-4-yl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)- CAS No. 84806-81-5

Piperazine, 1-(1H-benzimidazol-4-yl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)-

Cat. No.: B12747828
CAS No.: 84806-81-5
M. Wt: 344.4 g/mol
InChI Key: CYPPPBJLTIMBNB-UHFFFAOYSA-N
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Description

The compound Piperazine, 1-(1H-benzimidazol-4-yl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)- features a hybrid structure combining three key pharmacophores:

  • Benzimidazole core: Known for DNA intercalation and kinase inhibition.
  • Piperazine linker: Enhances solubility and provides conformational flexibility.

This combination suggests applications in antiviral, anticancer, or antimicrobial therapies. The methylthio group on the oxadiazole may improve lipophilicity and metabolic stability compared to nitro or halogenated analogues .

Properties

CAS No.

84806-81-5

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone

InChI

InChI=1S/C15H16N6O2S/c1-24-15-19-18-13(23-15)14(22)21-7-5-20(6-8-21)11-4-2-3-10-12(11)17-9-16-10/h2-4,9H,5-8H2,1H3,(H,16,17)

InChI Key

CYPPPBJLTIMBNB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(O1)C(=O)N2CCN(CC2)C3=CC=CC4=C3N=CN4

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Class Key Features Example (Evidence ID)
Target Compound Benzimidazole + Piperazine + 5-(Methylthio)-oxadiazole N/A
Thiadiazole-Piperazine Hybrids Piperazine linked to nitroaryl-thiadiazoles (e.g., 1-(5-nitroaryl-thiadiazol-2-yl)piperazine)
Nitroimidazole-Triazole Hybrids Piperazine with 4-nitroimidazole and triazole motifs (e.g., compound 9h )
Antiviral Piperazines Delavirdine: Piperazine linked to indole and pyridinyl groups
Benzoyl-Piperazine Derivatives Piperazine coupled to benzoyl/pyridinyl groups (e.g., compound 10b )
Oxadiazole-Piperazine Analogues Trifluoromethyl-oxadiazole-piperazine (e.g., 1-(4-bromophenyl)-4-{[5-(CF₃)-oxadiazol-2-yl]methyl}piperazine)
Key Differences:
  • Heterocycle Electronics : Thiadiazoles (S-containing) are more electron-rich than oxadiazoles (O-containing), affecting binding to targets like enzymes or DNA .
  • Substituent Effects : The methylthio group in the target compound offers moderate hydrophobicity, contrasting with strongly electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ).
  • Linker Flexibility : Piperazine’s conformational adaptability is shared across analogues, but benzimidazole’s rigidity may enhance target specificity compared to benzyl or benzoyl groups .

Pharmacological Properties and SAR

Table 2: Pharmacological Profiles of Selected Analogues

Compound Biological Activity Key SAR Insights Evidence ID
Delavirdine HIV-1 NNRTI Piperazine enhances solubility; indole-pyridinyl groups critical for RT inhibition
Nitroimidazole-Triazole Hybrids Antimicrobial (hypothesized) Nitroimidazole provides redox activity; triazole enhances H-bonding
Thiadiazole-Piperazine Derivatives Anticancer (in vitro screening) Nitroaryl-thiadiazole acts as a DNA intercalator
Target Compound Potential antiviral/anticancer Benzimidazole may target kinases; methylthio-oxadiazole improves bioavailability N/A
SAR Insights:
  • Piperazine Role : Critical for solubility and pharmacokinetics across all analogues.
  • Heterocycle Impact : Oxadiazoles and thiadiazoles influence electron distribution, affecting binding to hydrophobic pockets (e.g., in viral proteases or kinases).
  • Substituent Optimization : Methylthio balances lipophilicity and metabolic stability better than nitro or halogen groups, which may reduce toxicity .

Future Work :

  • In vitro screening against viral enzymes (e.g., HIV RT, SARS-CoV-2 Mpro) and cancer cell lines.
  • ADME studies to compare bioavailability with analogues like delavirdine or trifluoromethyl-oxadiazoles .

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